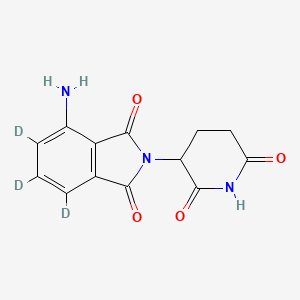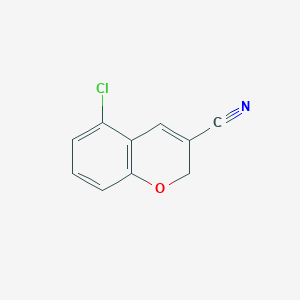
5-chloro-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2H-chromene-3-carbonitrile: is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the chromene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. The reaction is often catalyzed by bases such as piperidine or sodium ethoxide in ethanol. The reaction mixture is refluxed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of dual-frequency ultrasonication, have also been explored to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: 5-chloro-2H-chromene-3-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of coumarins, pyridines, and other biologically active molecules .
Biology and Medicine: The compound exhibits a range of biological activities, including antimicrobial, antifungal, and anti-HIV properties. It has been studied for its potential as a monoamine oxidase inhibitor and as an antioxidant .
Industry: In the industrial sector, this compound is used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells. It is also a starting material for the synthesis of various dyes and pigments .
Mechanism of Action
The mechanism of action of 5-chloro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .
Comparison with Similar Compounds
- 2-oxo-2H-chromene-3-carbonitrile
- 2-amino-4H-pyran-3-carbonitrile
- 2-imino-2H-chromene-3-carbonitrile
Comparison: 5-chloro-2H-chromene-3-carbonitrile is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to 2-oxo-2H-chromene-3-carbonitrile, the chloro derivative may exhibit different pharmacological properties and chemical reactivity. The presence of the cyano group at the 3-position is a common feature among these compounds, contributing to their biological activities .
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-chloro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2 |
InChI Key |
XVHBYUJMVJWREY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



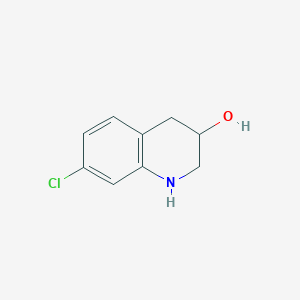



![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
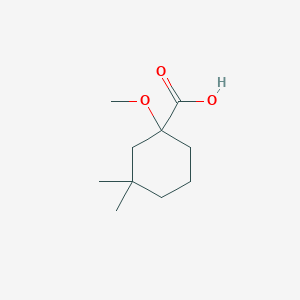
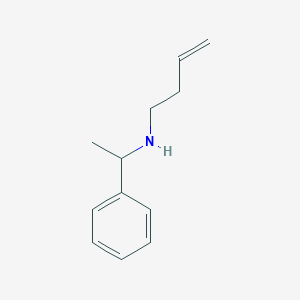

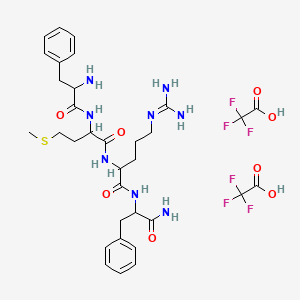
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)


